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Compound of Interest

Compound Name: 3,4-Dinitrobenzaldehyde

cat. No.: 82410972

An In-Depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Dinitrobenzaldehyde (CAS
No. 35998-98-2), tailored for researchers, scientists, and professionals in drug development.
We will delve into its core chemical properties, synthesis, reactivity, and handling, offering field-
proven insights to support its application in advanced organic synthesis.

Introduction: A Versatile but Demanding Building
Block

3,4-Dinitrobenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with an
aldehyde group (-CHO) and two nitro groups (-NO2) at positions 3 and 4.[1] The strategic
placement of these functional groups imparts a unique and powerful reactivity profile to the
molecule. The strong electron-withdrawing nature of the two nitro groups significantly
influences the electrophilicity of both the aldehyde carbon and the aromatic ring.[2] This
electronic configuration makes 3,4-Dinitrobenzaldehyde a valuable intermediate for
synthesizing complex molecules, particularly in the fields of pharmaceuticals and materials
science.[1][2] For instance, it has been utilized in the preparation of unsaturated carboxamides
being investigated for the treatment of neuroinflammatory diseases.[3] Understanding the
causality behind its reactivity is paramount for any scientist looking to exploit its synthetic
potential.

Core Physicochemical & Spectroscopic Profile
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Precise characterization is the bedrock of reproducible science. The identity and purity of 3,4-
Dinitrobenzaldehyde are confirmed through a combination of its physical properties and
spectroscopic data.

Physicochemical Properties

The fundamental properties of 3,4-Dinitrobenzaldehyde are summarized below. This data is
critical for experimental design, including solvent selection and reaction temperature control.
The compound typically appears as a yellow crystalline solid.[1] It is soluble in many organic
solvents but has limited solubility in water.[1]

Property Value Source(s)
CAS Number 35998-98-2 [3][4][5][6]
Molecular Formula C7HaN20s [5]1[6]
Molecular Weight 196.12 g/mol [41[5][6]
Melting Point 83-85 °C [4]
Appearance Yellow crystalline solid [1]

- Soluble in organic solvents;
Solubility o [1]
limited in water

HWEAXMDJIUCDRB-
InChlKey [6]
UHFFFAOYSA-N

Spectroscopic Characterization

While specific experimental spectra are not always publicly available, the expected
spectroscopic signature can be reliably predicted based on the functional groups present.
These predictions serve as a benchmark for quality control.[2]

Predicted *H and 3C NMR Data: The powerful electron-withdrawing effects of the nitro and
aldehyde groups create a highly deshielded aromatic system, pushing the proton and carbon
signals downfield.
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Nucleus

Predicted Chemical
Shift (6) ppm

Multiplicity

Notes

1H

~10.1

The aldehydic proton
is highly deshielded.

[2]

1H

~8.0-9.0

The three aromatic
protons exist in a
highly electron-poor

environment.[2]

13C

~190

The carbonyl carbon
of the aldehyde is
significantly
deshielded.[2]

13C

~125 - 150

Aromatic carbons,
with those nearest to
nitro groups being the

most downfield.[2]

Infrared (IR) Spectroscopy: Vibrational spectroscopy is essential for confirming the presence of

the key functional groups. The IR spectrum of 3,4-Dinitrobenzaldehyde is expected to show

strong, characteristic absorption bands for the carbonyl and nitro groups.

C=0 Stretch (Aldehyde): A strong band around 1700-1715 cm~1.
N-O Asymmetric Stretch: A strong band around 1520-1560 cm~1.

N-O Symmetric Stretch: A strong band around 1340-1360 cm™1,

C-H Stretch (Aldehyde): Two weak bands around 2820 cm~* and 2720 cm™1,

Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis for 3,4-Dinitrobenzaldehyde is not readily available

in the provided search results, a valid and illustrative synthetic strategy can be adapted from

the well-documented synthesis of its isomer, 2,4-Dinitrobenzaldehyde.[7] The core logic
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involves the condensation of a dinitrotoluene with a nitrosoaniline derivative, followed by
hydrolysis. This approach provides a robust framework for researchers.

Synthetic Workflow Diagram

The following diagram outlines the key transformations in a representative synthesis. The
causality is clear: a C-C bond-forming condensation is followed by a hydrolysis step to unmask
the aldehyde.

Step 2: Hydrolysis

Acid
Step 1: Condensation (e.g., HC)) 3,4-Dinitrobenzaldehyde
p-Nitrosodimethylaniline
~N

vy

[1
(e.9., Na2CO3) NG

Base ntermediate Schiff Base (Anil) |
J v
p-Aminodimethylaniline

3,4-Dinitrotoluene

Click to download full resolution via product page

Caption: Synthetic workflow for dinitrobenzaldehyde via condensation and hydrolysis.

Experimental Protocol (Adapted from Isomer Synthesis)

This protocol is a self-validating system; successful formation of the intermediate anil in Step 1
provides a good prognostic indicator for the final hydrolysis step.

Objective: To synthesize 3,4-Dinitrobenzaldehyde from 3,4-Dinitrotoluene.
Materials:
e 3,4-Dinitrotoluene

e p-Nitrosodimethylaniline hydrochloride
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Anhydrous Sodium Carbonate

95% Ethanol

Concentrated Hydrochloric Acid

Naphtha (b.p. 90-110°C) or other suitable recrystallization solvent

Procedure:

Preparation of Free Base: In a suitable flask, heat a mixture of p-nitrosodimethylaniline
hydrochloride and anhydrous sodium carbonate in 95% ethanol on a steam bath for
approximately 30 minutes. The causality here is the in-situ formation of the free nitroso base
required for condensation. Filter the hot solution to remove the sodium chloride byproduct.[7]

Condensation Reaction: To the filtrate from Step 1, add 3,4-Dinitrotoluene. Equip the flask
with a mechanical stirrer and reflux condenser. Heat the mixture on a steam bath with
vigorous stirring for several hours (e.g., 5 hours, as per the reference procedure).[7] The
elevated temperature and stirring are necessary to ensure complete reaction between the
solid reactants.

Isolation of Intermediate: Allow the reaction mixture to cool. The condensation product, a
Schiff base derivative, should precipitate. Collect the solid by vacuum filtration. Wash the
solid with cold 95% ethanol to remove unreacted starting materials.[7]

Hydrolysis: Transfer the crude intermediate to a flask containing dilute hydrochloric acid.
Vigorously agitate the mixture with steam or by heating to reflux.[7] The acidic conditions are
crucial for the hydrolysis of the C=N bond to reveal the aldehyde and generate the
corresponding amine salt.

Product Isolation: After hydrolysis is complete, cool the mixture. The crude 3,4-
Dinitrobenzaldehyde will solidify. Filter the solid product and wash thoroughly with water to
remove acid and the amine salt byproduct.[7]

Purification: The crude product can be purified by recrystallization. Heat the solid in a
suitable solvent like naphtha, decant the hot solution, and allow it to cool slowly to form
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crystals.[7] The purity of the final product should be confirmed by melting point analysis and
spectroscopy.

Chemical Reactivity: A Tale of Two Electron Sinks

The reactivity of 3,4-Dinitrobenzaldehyde is dominated by the intense electron-withdrawing
resonance and inductive effects of the two nitro groups. This creates two primary sites for
nucleophilic attack.

Caption: Key reactivity pathways for 3,4-Dinitrobenzaldehyde.

o Reactivity of the Aldehyde Group: The aldehyde carbon is rendered highly electrophilic
(electron-poor) by the adjacent nitro-substituted ring. This makes it exceptionally reactive
towards nucleophilic addition reactions.[8] It will readily participate in reactions such as Wittig
olefination, Grignard additions, and condensation with amines to form Schiff bases.[9]

o Reactivity of the Aromatic Ring: Unlike typical benzene rings that undergo electrophilic
substitution, the electron-deficient nature of the dinitro-substituted ring makes it susceptible
to Nucleophilic Aromatic Substitution (SNAr).[2] Strong nucleophiles can displace a leaving
group (or in some cases, one of the nitro groups) on the ring, a powerful method for C-C, C-
O, or C-N bond formation.

o Reactivity of the Nitro Groups: The nitro groups themselves are key functional handles. They
can be selectively or fully reduced to amino groups using reagents like Sn/HCI or catalytic
hydrogenation (e.g., H2/Pd-C). This transformation is fundamental for building more complex
structures, such as diamino-benzaldehyde derivatives, which are precursors to dyes and
pharmacologically active heterocycles.[2]

Safety and Handling

As with many nitroaromatic compounds, 3,4-Dinitrobenzaldehyde must be handled with care
due to its potential toxicity.[1] Adherence to standard laboratory safety protocols is mandatory.
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GHS Classification & .
Hazard Type Precautionary Measures
Statements

P261: Avoid breathing
dust.P270: Do not eat, drink or

H302: Harmful if
- swallowed.H312: Harmful in ) ]
Acute Toxicity ) ) smoke when using this
contact with skin.H332:

- product.P280: Wear protective
Harmful if inhaled.[6]

gloves/protective clothing.[6]

Use only outdoors or in a well-
Handling Warning (GHSO07)[3][5] ventilated area. Wash skin
thoroughly after handling.[4][6]

Keep containers tightly closed
Storage in a dry, cool, and well-
ventilated place.[10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling
this chemical.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. CAS 35998-98-2: Benzaldehyde, 3,4-dinitro- | CymitQuimica [cymitquimica.com]

e 2. 3,4-Dinitrobenzaldehyde | 35998-98-2 | Benchchem [benchchem.com]

e 3. 3,4-Dinitro-benzaldehyde | 35998-98-2 [chemicalbook.com]

e 4.35998-98-2 Cas No. | 3,4-Dinitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]
e 5. chemscene.com [chemscene.com]

e 6. 3,4-Dinitrobenzaldehyde | C7TH4N20O5 | CID 3362201 - PubChem
[pubchem.ncbi.nim.nih.gov]

7. Organic Syntheses Procedure [orgsyn.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dinitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dinitrobenzaldehyde
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42681548.htm
https://www.chemscene.com/35998-98-2.html
https://store.apolloscientific.co.uk/product/34-dinitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dinitrobenzaldehyde
https://www.fishersci.com/store/msds?partNumber=AAA15452&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA15452&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b2410972?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/35998-98-2/
https://www.benchchem.com/product/B2410972
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42681548.htm
https://store.apolloscientific.co.uk/product/34-dinitrobenzaldehyde
https://www.chemscene.com/35998-98-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dinitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dinitrobenzaldehyde
https://orgsyn.org/demo.aspx?prep=cv2p0223
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2410972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

8. cbseacademic.nic.in [cbseacademic.nic.in]

9. masterorganicchemistry.com [masterorganicchemistry.com]

10. fishersci.com [fishersci.com]

To cite this document: BenchChem. [3,4-Dinitrobenzaldehyde chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2410972#3-4-dinitrobenzaldehyde-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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